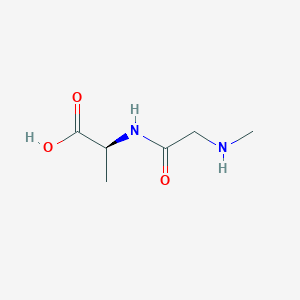

L-Alanine, N-(N-methylglycyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

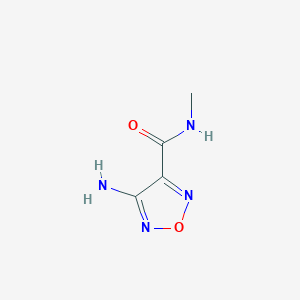

L-Alanine, N-(N-methylglycyl)-, also known as a linear tripeptide, is a compound that exhibits interesting properties due to its molecular structure. It is a zwitterion at physiological pH, meaning it has both positive and negative charges within the same molecule. This characteristic influences its behavior in various environments, such as in water or in crystal form .

Synthesis Analysis

The synthesis of related compounds, such as N-[(1S,4R)-2-oxo-pinanyl]-β-alanine methylester, provides insights into the preparation of chiral amidoalkylation reagents. These reagents are crucial for the synthesis of chiral β-substituted β-amino acid derivatives, which are valuable in medicinal chemistry and asymmetric synthesis . Although not directly about L-Alanine, N-(N-methylglycyl)-, the principles of synthesis and the importance of crystal structure for further modifications are relevant.

Molecular Structure Analysis

The molecular structure of L-Alanine, N-(N-methylglycyl)-, is characterized by its zwitterionic form, with the N terminus protonated and the C terminus ionized. The peptide units are in trans configurations and deviate from planarity, which is evident from the backbone torsion angles provided in the study . The molecular dynamics study of L-alanine in water also reveals that the molecule does not have a preferred conformation, suggesting flexibility in its structure .

Chemical Reactions Analysis

The chemical behavior of L-Alanine, N-(N-methylglycyl)-, can be inferred from the studies of similar compounds. For instance, the l-alanylglycylhistamine dihydrochloride compound is protonated at both the terminal amino group and the histidine N2 atom, which are neutralized by chloride anions. This indicates that the compound can participate in reactions that involve protonation and deprotonation, which are common in biochemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Alanine, N-(N-methylglycyl)-, are influenced by its zwitterionic nature and the presence of the methyl group. The study of L-alanine in a water droplet shows that the hydrophobic side chain defines the trajectory path of the molecule, and the molecule is energetically favorable when the methyl group is exposed to the water surface . The orbital signatures of the methyl group in L-alanine have been identified, which affect the relaxation in geometry and valence orbitals, indicating that the methyl group significantly influences the electronic structure of the molecule .

未来方向

The non-proteinogenic amino acid N-methyl-L-alanine has been brought into the gas phase using laser ablation techniques and studied by high resolution chirped pulse and molecular-beam Fourier transform microwave spectroscopies coupled to supersonic expansion . This study provides a promising strategy that could consider both catalytic ability and cell growth burden for multi-enzyme cascade catalysis .

属性

IUPAC Name |

(2S)-2-[[2-(methylamino)acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFPUCAXGAXQW-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426492 |

Source

|

| Record name | L-Alanine, N-(N-methylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine, N-(N-methylglycyl)- | |

CAS RN |

53846-71-2 |

Source

|

| Record name | L-Alanine, N-(N-methylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)